2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups
Research demonstrates the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from an operationally simple thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions. This leads to the formation of C-sulfonylated 1,4-diazepines, showcasing a novel pathway for constructing complex diazepine rings with potential applications in medicinal chemistry and drug development (Heo et al., 2020).
Convergent Asymmetric Synthesis of Indolizidines
Another study explores the convergent asymmetric synthesis of indolizidines from (S)-5-(tosylmethyl)-2-pyrrolidinone, showcasing the application of sulfonyl groups in the synthesis of complex nitrogen-containing heterocycles. This research provides insights into the synthesis of indolizidine derivatives, highlighting the versatility of sulfonyl compounds in constructing biologically relevant molecules (Costa et al., 2001).
Cleavage of Sulfonamides with Phenyldimethylsilyllithium
Research on the cleavage of sulfonamides with phenyldimethylsilyllithium reveals the potential of sulfonyl compounds in facilitating the cleavage and modification of amine groups. This study underscores the chemical reactivity of sulfonyl-based compounds and their utility in synthetic organic chemistry (Fleming et al., 1998).
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis
The application of sulfonyl-containing compounds in the synthesis of β- and δ-lactams demonstrates their significance in the development of antibiotics and other therapeutic agents. This research outlines a novel approach to cyclization reactions, contributing to the broader field of lactam synthesis (Ananeva et al., 2022).
Synthesis of Sulfonyl Azides
A study on the synthesis of sulfonyl azides highlights the importance of sulfonyl azides as reagents for diazo transfer to the α-methylene position of carbonyl compounds. This research is pivotal for the synthesis of a wide range of organic compounds, illustrating the utility of sulfonyl azides in organic synthesis and drug development (Katritzky et al., 2008).
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-19-10-4-6-12-21(19)26-24(29)18-33(31,32)23-16-28(22-13-7-5-11-20(22)23)17-25(30)27-14-8-2-3-9-15-27/h4-7,10-13,16H,2-3,8-9,14-15,17-18H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXPVMSPDXENAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.